
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide, also known as BQCA, is a quinoline-based compound that has been extensively studied for its potential applications in scientific research. BQCA is a potent and selective agonist of the M1 muscarinic acetylcholine receptor, which is involved in various physiological and pathological processes in the central nervous system.
Aplicaciones Científicas De Investigación
Structural Characterization and Molecular Interaction
One area of focus has been the detailed structural analysis of related compounds, providing insights into their potential utility. Research by Kalita, Baruah, and colleagues on similar amide derivatives reveals how these compounds' spatial orientations significantly influence their coordination behavior with anions. Their studies on the crystal structures of such compounds highlight the diverse geometrical shapes these molecules can adopt due to different protonation states, impacting their self-assembly and interaction capabilities (Kalita & Baruah, 2010). These findings lay the groundwork for designing functional materials with specific interaction patterns and properties.
Luminescent Properties and Sensitization of Lanthanide Complexes
Investigations into the luminescent properties of related aryl amide type ligands and their lanthanide complexes have shown promising results for applications in materials science, particularly in the development of new luminescent materials. Wu et al.'s study on novel aryl amide ligands, including N-(phenyl)-2-(quinolin-8-yloxy)acetamide and its derivatives, revealed that these compounds, when complexed with Eu(III), exhibit bright red fluorescence. This property is attributed to the effective sensitization of Eu(III) by these ligands, suggesting their potential use in designing luminescent materials for various technological applications (Wu et al., 2006).
Bioactive Compound Development and Antimicrobial Activity
On the biomedical front, derivatives of quinoline-containing compounds have been explored for their bioactive potential. For example, research into 2-(quinolin-4-yloxy)acetamides has identified these compounds as potent in vitro inhibitors of Mycobacterium tuberculosis growth, with activities extending to drug-resistant strains. This suggests their potential as a new class of antitubercular agents. The absence of toxicity to mammalian cells further underscores their promise in drug development (Pissinate et al., 2016).
Propiedades
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3/c1-35-26-13-11-25(12-14-26)31-29(34)21-36-27-9-5-8-24-10-15-28(32-30(24)27)33-18-16-23(17-19-33)20-22-6-3-2-4-7-22/h2-15,23H,16-21H2,1H3,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXHXDRTCBLWHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

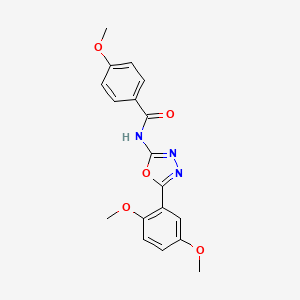
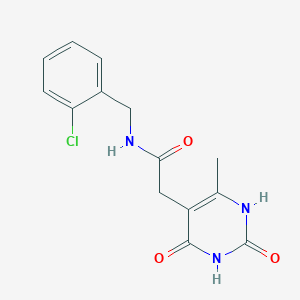
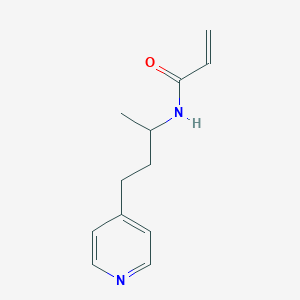
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2395291.png)
![(2-(ethylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2395292.png)
![4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2395293.png)

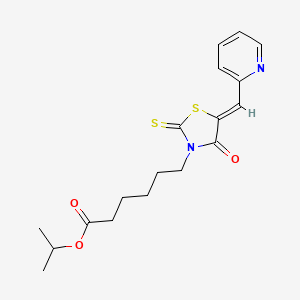
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(1-ethylsulfonylpiperidin-4-yl)prop-2-enamide](/img/structure/B2395298.png)
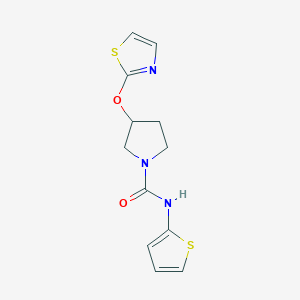
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2395301.png)
![2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2395303.png)
![N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2395306.png)
